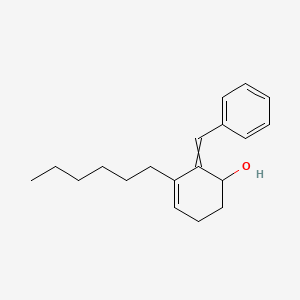
2-Benzylidene-3-hexylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-3-hexylcyclohex-3-en-1-ol is an organic compound with the molecular formula C19H28O It is a cyclohexene derivative characterized by the presence of a benzylidene group and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3-hexylcyclohex-3-en-1-ol typically involves the aldol condensation reaction between benzaldehyde and 3-hexylcyclohexanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and it is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-3-hexylcyclohex-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of benzylidene-3-hexylcyclohexanone or benzylidene-3-hexylcyclohexanoic acid.
Reduction: Formation of 2-benzyl-3-hexylcyclohexanol.
Substitution: Formation of brominated derivatives of the benzylidene group.
Scientific Research Applications
2-Benzylidene-3-hexylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Benzylidene-3-hexylcyclohex-3-en-1-ol involves its interaction with specific molecular targets. The benzylidene group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-3-oxobutanamide: Known for its antibacterial activity against resistant pathogens.
2-Benzylidene-1-indenone: Used in regioselective cycloaddition reactions to synthesize complex polycyclic structures.
Uniqueness
2-Benzylidene-3-hexylcyclohex-3-en-1-ol is unique due to its specific combination of a benzylidene group and a hexyl chain attached to a cyclohexene ring
Properties
CAS No. |
917774-30-2 |
|---|---|
Molecular Formula |
C19H26O |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-benzylidene-3-hexylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C19H26O/c1-2-3-4-8-12-17-13-9-14-19(20)18(17)15-16-10-6-5-7-11-16/h5-7,10-11,13,15,19-20H,2-4,8-9,12,14H2,1H3 |
InChI Key |
QNGQTRQJGQEJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CCCC(C1=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


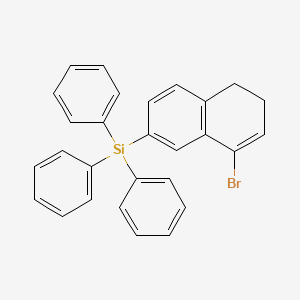
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)
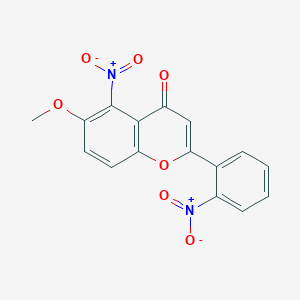
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)

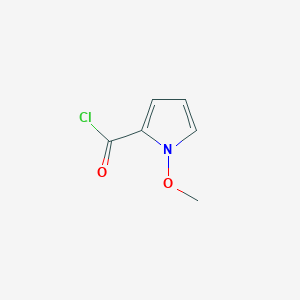
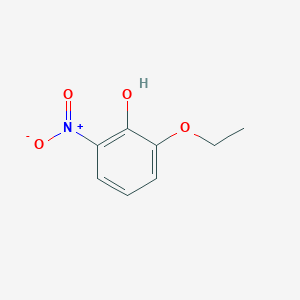
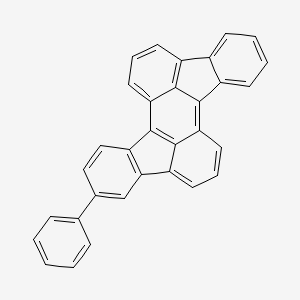
![[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14178255.png)
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
